molecular formula C12H15NO B8765348 (S)-4-isopropyl-2-phenyloxazoline CAS No. 155049-17-5

(S)-4-isopropyl-2-phenyloxazoline

Cat. No.: B8765348
CAS No.: 155049-17-5
M. Wt: 189.25 g/mol
InChI Key: QPADYYUBHQRRIR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-isopropyl-2-phenyloxazoline is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Catalysis

Overview : (S)-4-isopropyl-2-phenyloxazoline serves as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically enriched compounds.

Case Studies :

  • Palladium Complexes : Recent studies have demonstrated the synthesis of new palladium-oxazoline complexes utilizing this compound as a ligand. These complexes have shown high catalytic activity in the degradation of organic dyes, such as Eriochrome Blue Black B, achieving up to 84% removal efficiency under optimized conditions. The reaction conditions were found to be crucial for maximizing catalytic performance, indicating the potential for environmental remediation applications .
  • Chiral Phosphine Ligands : The compound has been utilized to prepare chiral phosphine ligands that enhance reaction selectivity in various catalytic processes. These ligands have been evaluated for their effectiveness in promoting enantioselective reactions, showcasing the compound's versatility in synthetic organic chemistry .

Polymer Chemistry

Overview : this compound is integral to the synthesis of functionalized poly(2-oxazoline)s, which are gaining traction due to their unique properties.

Applications :

  • Biomedical Uses : Poly(2-oxazoline)s derived from this compound have shown promise in biomedical applications, particularly as drug delivery systems. These polymers can be engineered to improve biocompatibility and reduce immunogenic responses compared to traditional PEGylated formulations . For instance, a poly(2-oxazoline)-drug conjugate has shown favorable safety profiles in preliminary clinical trials, indicating potential for therapeutic use .
  • Antimicrobial Activity : Research has indicated that poly(2-oxazoline)s can exhibit antimicrobial properties when functionalized appropriately. Studies have reported that these polymers can effectively target bacterial strains resistant to conventional antibiotics, suggesting their application in developing new antimicrobial agents .

Environmental Applications

Overview : The environmental impact of this compound derivatives is notable, particularly in pollutant degradation.

Case Studies :

  • Catalytic Degradation of Pollutants : The palladium complexes formed with this compound have been tested for their ability to catalyze the degradation of various organic pollutants. The efficiency of these catalysts highlights the potential for using oxazoline-based ligands in environmental cleanup efforts .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Asymmetric CatalysisChiral ligand for palladium complexesHigh efficiency in dye degradation
Polymer ChemistryDrug delivery systemsSafe and effective in clinical trials
Antimicrobial agentsEffective against antibiotic-resistant strains
Environmental ApplicationsCatalytic degradation of pollutantsSignificant pollutant removal capabilities

Properties

CAS No.

155049-17-5

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(4S)-2-phenyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H15NO/c1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m1/s1

InChI Key

QPADYYUBHQRRIR-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

L-Valinol (206 mg, 2 mmol), benzaldehyde (0.205 ml, 2 mmol), 250 mg of an oxidation catalyst and 4 ml of xylene as solvent were charged into a 100 ml three-neck flask, and were stirred at 150° C. for 67 hours under an oxygen atmosphere. The reaction mixture was filtered through a cotton plug, and then the oxidation catalyst was washed with ethyl acetate. After the filtrate was condensed with a rotary evaporator, the product was separated by silica gel column chromatography. A resulting colorless liquid was weighed and the yield thereof was defined as a reaction yield.
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
0.205 mL
Type
reactant
Reaction Step One
[Compound]
Name
oxidation catalyst
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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